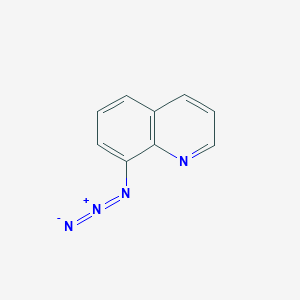

8-Azidoquinoline

Übersicht

Beschreibung

8-Azidoquinoline is an organic compound with the molecular formula C9H6N4 It is a derivative of quinoline, where an azido group (-N3) is attached to the eighth position of the quinoline ring

Wirkmechanismus

Target of Action

8-Azidoquinoline, a derivative of quinoline, primarily targets the liver stages of Plasmodium infections . It is structurally analogous to 8-hydroxyquinoline . The derivatives of 8-Aminoquinoline, such as primaquine, tafenoquine, and pamaquine, have been tested for anti-malaria activity .

Mode of Action

It has been proposed that the blood-stage activity of 8-aminoquinolines, a related compound, may be derived from an oxidative stress mechanism . This is because it is known that primaquine stimulates the hexose monophosphate shunt, increases hydrogen peroxide, and MetHb production .

Biochemical Pathways

This compound affects the biochemical pathways involved in the life cycle of Plasmodium parasites. It is effective against the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .

Pharmacokinetics

For the related compound primaquine, it has been found that it has a much shorter elimination half-life compared to tafenoquine (14 days versus 6 hours) . A major drawback to the 8-Aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .

Result of Action

The result of the action of this compound is the prevention of malarial recurrences . It is used as part of the treatment of Plasmodium vivax and Plasmodium ovale malaria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of the drug can be affected by the presence of other medications, the patient’s health status, and genetic factors such as G6PD deficiency .

Biochemische Analyse

Cellular Effects

In particular, 8-Azidoquinoline has been observed to impact cell signaling pathways by inhibiting or activating specific enzymes involved in these pathways. This can result in altered gene expression and changes in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis. The compound’s effects on cellular processes make it a valuable tool for studying the mechanisms underlying various diseases and developing targeted therapies .

Molecular Mechanism

This compound can inhibit or activate enzymes by binding to their active sites or modifying their structure. This can result in changes in enzyme activity, leading to downstream effects on cellular processes and gene expression. The compound’s ability to modify biomolecules at the molecular level makes it a powerful tool for studying biochemical pathways and developing new therapeutic strategies .

Temporal Effects in Laboratory Settings

Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolismThe temporal effects of this compound in laboratory settings highlight the need for careful experimental design and monitoring to ensure accurate and reproducible results .

Dosage Effects in Animal Models

Studies in animal models have shown that this compound can have threshold effects, where a certain dosage is required to observe significant changes in cellular function. Beyond this threshold, higher doses can lead to toxicity and adverse effects, such as organ damage and impaired physiological function. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

The interactions between this compound and metabolic enzymes can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function .

Transport and Distribution

This compound’s distribution within cells can affect its localization and accumulation, influencing its activity and interactions with biomolecules. Understanding the transport and distribution of this compound is important for optimizing its use in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function, affecting processes such as gene expression, enzyme activity, and cellular metabolism. Understanding the factors that determine the compound’s localization is important for elucidating its mechanisms of action and optimizing its use in research and therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoquinoline typically involves the azidation of 8-aminoquinoline. One common method is the reaction of 8-aminoquinoline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the corresponding diazonium salt. This intermediate is then treated with sodium azide (NaN3) to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Azidoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN3), various nucleophiles.

Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

Substitution Reactions: Various substituted quinoline derivatives.

Reduction Reactions: 8-Aminoquinoline.

Cycloaddition Reactions: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

8-Azidoquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various quinoline derivatives and triazoles.

Biology: Employed in the study of biological systems due to its ability to form stable triazole linkages through click chemistry.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts

Vergleich Mit ähnlichen Verbindungen

8-Aminoquinoline: A precursor to 8-Azidoquinoline, used in the synthesis of various derivatives.

8-Hydroxyquinoline: Known for its antimicrobial properties and used in various applications, including as a chelating agent.

Quinoline: The parent compound, widely studied for its diverse chemical properties and applications.

Uniqueness of this compound: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in click chemistry and the synthesis of complex molecules .

Biologische Aktivität

8-Azidoquinoline is an intriguing compound that belongs to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential applications in various therapeutic areas.

Overview of this compound

This compound is derived from quinoline, a bicyclic aromatic compound. The introduction of an azide group at the 8-position enhances its reactivity and potential biological activity. Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial, anticancer, and antiviral properties.

Synthesis of this compound

The synthesis of this compound typically involves the azidation of 8-aminoquinoline using sodium azide. This reaction can be facilitated by various methods, including copper-catalyzed reactions, which enhance yield and selectivity. The following table summarizes different synthetic approaches:

| Method | Reagents | Yield |

|---|---|---|

| Diazotization + Azidation | Sodium azide + 8-aminoquinoline | Variable (up to 80%) |

| Copper-catalyzed azidation | Copper(II) salt + 8-aminesquinolines | High (70-90%) |

| Photolysis | UV light + azide in solution | Moderate (50-70%) |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance, a recent evaluation indicated that derivatives of this compound showed promising activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values lower than standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study focused on its effects on lung cancer cells (A549). The compound demonstrated cytotoxicity by inhibiting cell proliferation and inducing apoptosis. The following table highlights the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 10.0 |

These findings suggest that modifications to the quinoline structure can enhance selectivity and potency against cancer cells.

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of this compound derivatives against viruses such as H5N1 avian influenza and SARS-CoV-2. The antiviral activity correlates with lipophilicity and electronic properties of the substituents on the quinoline ring. Compounds with higher lipophilicity demonstrated increased antiviral potency, indicating a structure-activity relationship worth exploring further.

Case Studies

- Antibacterial Efficacy Against Resistant Strains : A study evaluated the antibacterial activity of several this compound derivatives against antibiotic-resistant strains of E. faecium and Pseudomonas aeruginosa. Results showed that certain derivatives had MIC values significantly lower than those of conventional antibiotics, suggesting their potential as new therapeutic agents.

- Cytotoxicity in Cancer Treatment : In a comparative study involving multiple cancer cell lines, compound 9a , an analog of this compound, was found to selectively reduce pyruvate levels in A549 cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Eigenschaften

IUPAC Name |

8-azidoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOFCEHKLBDSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462224 | |

| Record name | 8-azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50400-06-1 | |

| Record name | 8-azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.